

In-Depth Technical Guide: 3-Amino-4-(2-bromophenyl)butyric Acid

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Compound of Interest

Compound Name: 3-Amino-4-(2-bromophenyl)butyric Acid
Cat. No.: B12290679

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Executive Summary & Structural Phylogeny

In the realm of advanced chemical synthesis and neuropharmacology, **3-Amino-4-(2-bromophenyl)butyric acid** (often designated as 2-bromo- β -homophenylalanine) stands out as a critical chiral building block and a potent pharmacological probe. As a halogenated analog of the gabapentinoid phenibut, the introduction of a heavy, polarizable bromine atom at the ortho position of the phenyl ring is not merely a cosmetic structural change.

From a mechanistic standpoint, the ortho-bromine induces severe steric hindrance against the β -carbon protons. This restricts the dihedral angle of the phenyl ring, effectively locking the pharmacophore into a specific bioactive conformation. This restricted flexibility is invaluable for researchers developing stable β -peptide foldamers and those mapping the steric constraints of the $\alpha 2\delta$ subunit of Voltage-Dependent Calcium Channels (VDCCs) and GABA-B receptors.

Chemical Identity & Quantitative Data

Because stereochemistry dictates both the synthetic approach and the pharmacological target affinity, precise identification of the enantiomers is critical. The table below summarizes the core registry and physicochemical data for the specific stereoisomers of this compound.

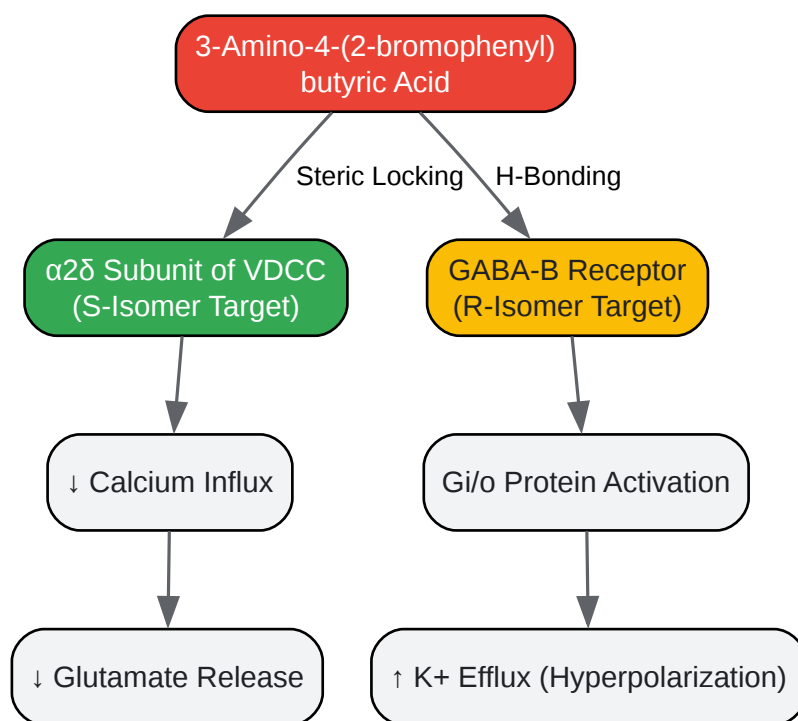
Property	(S)-Enantiomer (HCl Salt)	(R)-Enantiomer (HCl Salt)	(S)-Enantiomer (Free Base)
CAS Number	403661-76-7[1]	401915-60-4[2]	769112-34-7[3]
IUPAC Name	(3S)-3-amino-4-(2-bromophenyl)butanoic acid hydrochloride	(3R)-3-amino-4-(2-bromophenyl)butanoic acid hydrochloride	(3S)-3-amino-4-(2-bromophenyl)butanoic acid
Common Synonyms	L-2-Bromo- β - homophenylalanine HCl[4]	D-2-Bromo- β - homophenylalanine HCl	(bS)-b-Amino-2-bromobenzenebutanoic acid[3]
Molecular Formula	C ₁₀ H ₁₃ BrClNO ₂ [1]	C ₁₀ H ₁₃ BrClNO ₂ [2]	C ₁₀ H ₁₂ BrNO ₂ [3]
Molecular Weight	294.57 g/mol [5]	294.57 g/mol [5]	258.11 g/mol [3]
Storage Temp	Room Temperature (RT)[4]	2-8 °C[2]	Room Temperature

Pharmacological Mechanisms & Target Selectivity

The causality behind selecting the ortho-bromo derivative over the para-substituted (e.g., baclofen) or unsubstituted (phenibut) variants lies in its unique target selectivity.

Gabapentinoids require a specific spatial arrangement of their lipophilic tail relative to the zwitterionic amino acid core to effectively bind to the $\alpha 2\delta$ subunit of VDCCs. The bulky ortho-bromine atom forces the molecule into a pseudo-cyclic conformation.

- The (S)-Enantiomer (CAS 403661-76-7)[6] typically exhibits higher affinity for the $\alpha 2\delta$ VDCC subunit, reducing calcium influx and subsequently dampening excitatory neurotransmitter (glutamate) release.
- The (R)-Enantiomer (CAS 401915-60-4)[7] acts predominantly as an agonist at the metabotropic GABA-B receptor, initiating Gi/o protein cascades that lead to potassium channel efflux and neuronal hyperpolarization.



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Figure 1: Stereoselective pharmacological modulation of VDCCs and GABA-B receptors.

Enantioselective Synthesis: A Self-Validating Protocol

To achieve the high enantiomeric excess ($ee > 98\%$) required for pharmacological testing^[4], researchers must avoid racemic synthesis followed by chiral resolution, which is notoriously low-yielding for heavily substituted β -amino acids. Instead, an asymmetric Michael addition is the gold standard.

Methodological Causality: The Deprotection Dilemma

A critical failure point in synthesizing 2-bromophenyl derivatives is the deprotection phase. If a Carboxybenzyl (Cbz) protecting group is used, its removal requires Palladium on Carbon (Pd/C) catalyzed hydrogenation. Causality: The Pd/C catalyst will indiscriminately cleave the delicate C-Br bond via hydrogenolysis, yielding the des-bromo impurity (standard phenibut). Therefore, a tert-Butyloxycarbonyl (Boc) protecting group must be utilized, allowing for chemoselective acidic cleavage that leaves the aryl halide entirely intact.

Step-by-Step Synthetic Workflow

- Knoevenagel Condensation: React 2-bromobenzaldehyde with malonic acid in the presence of catalytic piperidine and pyridine to yield 2-bromocinnamic acid.
- Asymmetric Michael Addition: Treat the cinnamic acid derivative with a chiral lithium amide (e.g., derived from (R)-N-benzyl-1-phenylethylamine). Causality: The chiral auxiliary blocks one face of the enoate, forcing the amine to attack stereoselectively, establishing the (S)-stereocenter.
- Chemoselective Deprotection: Dissolve the N-Boc protected intermediate in anhydrous 1,4-dioxane. Slowly add 4M HCl in dioxane at 0 °C.
- Self-Validating Precipitation: As the Boc group is cleaved, the resulting (S)-**3-Amino-4-(2-bromophenyl)butyric acid** hydrochloride becomes insoluble in dioxane and precipitates as a white crystalline powder[2]. Validation: The spontaneous precipitation acts as an inherent thermodynamic purity gate; organic impurities and cleaved protecting group byproducts remain in solution.
- Isolation: Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to yield CAS 403661-76-7[1].



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Figure 2: Enantioselective synthesis and chemoselective deprotection workflow.

Analytical Validation: Orthogonal Confirmation

To ensure the trustworthiness of the synthesized batch, the protocol must be verified through orthogonal analytical techniques that confirm both the enantiomeric purity and the preservation of the halogen.

- Chiral HPLC: Run the sample through a Chiralpak AD-H column (Hexane/IPA mobile phase). The presence of a single sharp peak confirms the success of the asymmetric Michael addition, targeting an ee of $\geq 99\%$ [2].

- Electrospray Ionization Mass Spectrometry (ESI-MS): The mass spectrum must display the classic 1:1 isotopic doublet characteristic of a single bromine atom (79 Br and 81 Br). The observation of m/z $[M+H]^+$ at 258.01 and 260.01[8] validates that no dehalogenation occurred during the acidic deprotection step.
- Safety & Handling: Safety Data Sheets (SDS) for CAS 401915-60-4 indicate potential respiratory and skin irritation[9]. Validation protocols must be conducted under local exhaust ventilation using standard PPE.

References

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